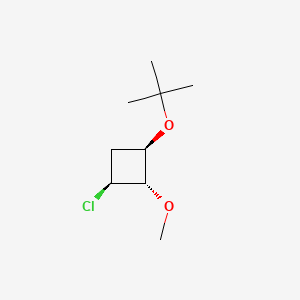
tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a fluorobutyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Fluorination: The fluorobutyl chain is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The fluorine atom in the fluorobutyl chain can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for amino functionalities in peptide synthesis .
Biology:
- Employed in the study of enzyme mechanisms and protein modifications.
- Used in the synthesis of biologically active compounds for drug discovery .
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or receptor modulators .
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity. The presence of the fluorobutyl chain and the amino group allows it to interact with various biological pathways, potentially modulating cellular processes .
Comparaison Avec Des Composés Similaires
- tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate
- tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride
Comparison:
- tert-butyl N-(4-amino-3-fluorobutyl)carbamate hydrochloride is unique due to the presence of a single fluorine atom in the butyl chain, which can influence its reactivity and interaction with biological targets.
- tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate and tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride contain multiple fluorine atoms, which can significantly alter their chemical properties and biological activities .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H20ClFN2O2 |
|---|---|
Poids moléculaire |
242.72 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-3-fluorobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H19FN2O2.ClH/c1-9(2,3)14-8(13)12-5-4-7(10)6-11;/h7H,4-6,11H2,1-3H3,(H,12,13);1H |
Clé InChI |
GSJKMZRVNBRXET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)
![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)


amine hydrochloride](/img/structure/B13462900.png)




![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)

